1,2-Phenylenediacetonitrile

Description

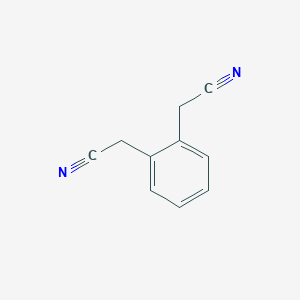

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(cyanomethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPFXBANOKKNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210203 | |

| Record name | o-Phenylenediacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-73-0 | |

| Record name | 1,2-Benzenediacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylenediacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Xylylene dicyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Phenylenediacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylenediacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHENYLENEDIACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGS58Z5HPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Phenylenediacetonitrile: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Phenylenediacetonitrile, also known as o-phenylenediacetonitrile, is an aromatic dinitrile compound with significant applications as a versatile intermediate in organic synthesis. Its structure, featuring a benzene ring substituted with two cyanomethyl groups at adjacent positions, provides reactive sites for the construction of more complex molecular architectures. This technical guide offers a comprehensive overview of the chemical and structural properties of this compound, detailed experimental protocols for its synthesis, and its role as a key building block in the pharmaceutical industry.

Chemical Structure and Identification

This compound is a crystalline solid at room temperature.[1] The ortho-disubstituted benzene ring is the core of its structure, with two methylene bridges connecting to the nitrile functional groups.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | 2-[2-(cyanomethyl)phenyl]acetonitrile |

| Synonyms | o-Phenylenediacetonitrile, 1,2-Bis(cyanomethyl)benzene, o-Xylylene dicyanide |

| CAS Number | 613-23-0, 613-73-0 |

| Molecular Formula | C₁₀H₈N₂ |

| SMILES | N#CCC1=CC=CC=C1CC#N[2] |

| InChI | InChI=1/C10H8N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4H,5-6H2 |

| InChI Key | FWPFXBANOKKNBR-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is notable for its high boiling point and insolubility in water, which are characteristic of aromatic nitriles of similar molecular weight.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 156.18 g/mol | [3] |

| Appearance | White to yellow-beige crystals or crystalline powder | [1][4] |

| Melting Point | 57-60 °C | [1] |

| Boiling Point | 325.4 °C at 760 mmHg | |

| Density | 1.101 g/cm³ | |

| Solubility | Insoluble in water. | [1] |

| Flash Point | 157.7 °C | |

| Vapor Pressure | 0.000231 mmHg at 25 °C |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from o-xylene. The first step involves the free-radical bromination of o-xylene to produce 1,2-bis(bromomethyl)benzene. The subsequent step is a nucleophilic substitution reaction where the bromine atoms are displaced by cyanide ions.

Synthesis Workflow

Caption: Synthesis workflow for this compound from o-xylene.

Step 1: Synthesis of 1,2-Bis(bromomethyl)benzene from o-Xylene

This procedure involves the free-radical bromination of the methyl groups of o-xylene.[3]

-

Materials:

-

o-Xylene

-

Bromine (Br₂)

-

An appropriate solvent (e.g., carbon tetrachloride, though safer alternatives are recommended)

-

A free-radical initiator (e.g., AIBN) or a UV light source

-

-

Procedure:

-

In a reaction flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, dissolve o-xylene in the chosen solvent.

-

Initiate the reaction either by adding the free-radical initiator and heating to reflux, or by irradiating the mixture with a UV lamp.

-

Slowly add bromine dropwise from the dropping funnel to the refluxing solution. The color of the bromine should dissipate as it reacts.

-

Continue the reaction until all the bromine has been added and the reaction mixture remains colorless.

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,2-bis(bromomethyl)benzene, which can be purified by recrystallization.

-

Step 2: Synthesis of this compound

This step involves a nucleophilic substitution of the bromide atoms with cyanide ions.[1][3]

-

Materials:

-

1,2-Bis(bromomethyl)benzene

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

A suitable solvent system (e.g., a mixture of ethanol and water)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 1,2-bis(bromomethyl)benzene in ethanol.

-

In a separate beaker, dissolve sodium cyanide in water. Caution: Cyanide salts are highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Add the aqueous sodium cyanide solution to the ethanolic solution of 1,2-bis(bromomethyl)benzene.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form.

-

Add water to the reaction mixture to precipitate the product fully and dissolve inorganic salts.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to yield a crystalline solid.

-

Applications in Drug Development

This compound is a valuable precursor in the synthesis of pharmaceuticals. One of the most notable applications is in the production of Verapamil, a calcium channel blocker used to treat hypertension, angina, and certain heart rhythm disorders. The nitrile groups of this compound are key functionalities that are transformed during the multi-step synthesis of the final active pharmaceutical ingredient (API).

Caption: Role of this compound in the synthesis of Verapamil.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | Multiplet | 4H | Aromatic protons (Ar-H) |

| ~ 3.8 | Singlet | 4H | Methylene protons (Ar-CH₂-CN) |

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 132 | Quaternary aromatic carbons (C-CH₂) |

| ~ 128 - 130 | Tertiary aromatic carbons (CH) |

| ~ 117 | Nitrile carbon (CN) |

| ~ 23 | Methylene carbon (CH₂) |

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3050 | Medium | C-H stretch | Aromatic C-H |

| ~ 2930 | Medium | C-H stretch | Methylene C-H |

| ~ 2250 | Medium | C≡N stretch | Nitrile |

| ~ 1600, 1480 | Medium-Strong | C=C stretch | Aromatic ring |

| ~ 750 | Strong | C-H bend | Ortho-disubstituted benzene |

Mass Spectrometry

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 156 | Molecular ion [M]⁺ |

| 116 | Loss of a cyanomethyl radical (•CH₂CN) |

| 90 | Further fragmentation of the aromatic ring system |

Safety and Handling

This compound is a toxic compound and should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of exposure, seek immediate medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

References

- 1. 1,2-Bis(cyanomethyl)benzene | 613-73-0 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 1,2-Bis(cyanomethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 1,4-Phenylenediacetonitrile(622-75-3) 13C NMR [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 1,4-Phenylenediacetonitrile(622-75-3) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

Spectroscopic data of 1,2-bis(cyanomethyl)benzene

An In-depth Technical Guide to the Spectroscopic Data of 1,2-bis(cyanomethyl)benzene

Introduction

1,2-Bis(cyanomethyl)benzene, also known as o-phenylenediacetonitrile, is an organic compound with the chemical formula C₁₀H₈N₂.[1] Its structure consists of a benzene ring substituted with two cyanomethyl (-CH₂CN) groups at adjacent positions. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including optical brighteners.[2] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This guide provides a comprehensive overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for 1,2-bis(cyanomethyl)benzene, complete with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for 1,2-bis(cyanomethyl)benzene in a structured format to facilitate analysis and comparison.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 1,2-bis(cyanomethyl)benzene exhibits characteristic peaks corresponding to its aromatic and nitrile functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3030 | C-H Stretch | Aromatic C-H |

| ~2930 | C-H Stretch | Methylene (-CH₂-) |

| ~2250 | C≡N Stretch | Nitrile (-C≡N) |

| ~1490, ~1450 | C=C Stretch | Aromatic Ring |

| ~750 | C-H Bend (out-of-plane) | Ortho-disubstituted Benzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For 1,2-bis(cyanomethyl)benzene, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,2-bis(cyanomethyl)benzene is relatively simple due to the molecule's symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | Multiplet | 4H | Aromatic protons (Ar-H) |

| ~3.80 | Singlet | 4H | Methylene protons (-CH₂CN) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~133 | Quaternary Aromatic Carbon (C-CH₂CN) |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~117 | Nitrile Carbon (-C≡N) |

| ~22 | Methylene Carbon (-CH₂CN) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 1,2-bis(cyanomethyl)benzene provides information about its molecular weight and fragmentation pattern. The exact mass of the molecule is 156.068748 g/mol .[1]

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 156 | Molecular Ion [M]⁺ |

| 116 | [M - CH₂CN]⁺ |

| 90 | [C₇H₆]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: A small amount of solid 1,2-bis(cyanomethyl)benzene is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is acquired using an FTIR spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing: A background spectrum is collected and subtracted from the sample spectrum to correct for atmospheric and instrumental variations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of 1,2-bis(cyanomethyl)benzene is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature.[3][4]

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. The chemical shifts are referenced to the residual solvent peak or TMS.

Mass Spectrometry (MS) Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization or via direct infusion.[1]

-

Ionization: Electron Ionization (EI) is a common method used for this type of molecule, typically with an electron energy of 70 eV.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of 1,2-bis(cyanomethyl)benzene.

Caption: Workflow for the spectroscopic analysis of 1,2-bis(cyanomethyl)benzene.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1,2-Phenylenediacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 1,2-phenylenediacetonitrile is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of the compound, data from structurally related molecules, and established principles of thermal analysis. The experimental protocols and potential decomposition pathways are presented to guide future research in this area.

Introduction

This compound, also known as o-xylylene dicyanide, is a dinitrile compound with the molecular formula C₁₀H₈N₂. Its structure consists of a benzene ring substituted at the 1 and 2 positions with cyanomethyl (-CH₂CN) groups. This compound and its isomers are of interest as intermediates in the synthesis of various organic molecules, including pharmaceuticals and optical brighteners. Understanding the thermal stability and decomposition behavior of this compound is crucial for its safe handling, storage, and application in chemical synthesis, particularly in processes requiring elevated temperatures. This guide summarizes the available physical properties and provides a framework for assessing its thermal characteristics through established analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| Appearance | White to yellow-beige crystals or crystalline powder | [1][2] |

| Melting Point | 57-60 °C | [1][2] |

| Boiling Point | ~325.4 °C (estimated) | [3] |

| Solubility | Insoluble in water | [1] |

| CAS Number | 613-73-0 | [1] |

Thermal Stability Analysis: A Predictive Overview

Expected Thermal Behavior:

-

Melting: The compound is expected to exhibit a sharp endothermic peak in a DSC thermogram corresponding to its melting point of 57-60 °C.

-

Decomposition: As a nitrile-containing aromatic compound, decomposition is anticipated at elevated temperatures. The presence of two cyanomethyl groups may influence the decomposition onset and mechanism. The decomposition is likely to be an exothermic process.

Potential Decomposition Pathways

The thermal decomposition of this compound is likely a complex process involving multiple reaction pathways. Based on the degradation of related compounds like benzyl cyanide and other aromatic nitriles, the following pathways can be postulated.

The initial steps of decomposition could involve the cleavage of the C-C bond between the benzene ring and the cyanomethyl group, or the C-H bonds of the methylene bridge. The presence of two adjacent activating groups on the benzene ring could also influence ring-opening reactions at very high temperatures.

Caption: Postulated decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of mass loss against temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to identify any other thermal transitions such as crystallization or decomposition exotherms.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heating: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 80 °C) at a controlled rate (e.g., 10 °C/min) to observe the melting endotherm.

-

Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

-

Second Heating: Reheat the sample to a higher temperature (e.g., 400 °C) to observe the decomposition exotherm.

-

-

Data Analysis: Plot the heat flow against temperature. The melting point is determined from the peak of the endothermic event. The enthalpy of fusion can be calculated by integrating the area of the melting peak. Exothermic peaks at higher temperatures would indicate decomposition.

References

Unraveling the Isomers of C10H8N2: An In-depth Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C10H8N2 represents a diverse landscape of isomeric structures, each with unique physicochemical properties and potential applications in fields ranging from medicinal chemistry to materials science. Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the purity and efficacy of synthesized compounds. This technical guide provides a comprehensive overview of the key isomers of C10H8N2, detailed experimental protocols for their characterization, and a logical workflow for their structural determination.

Introduction to the Isomeric World of C10H8N2

The degree of unsaturation for C10H8N2 is 8, suggesting the presence of multiple rings and/or double bonds. The most prominent and studied isomers fall into two main categories: bipyridines and naphthyridines . Bipyridines consist of two interconnected pyridine rings, while naphthyridines are bicyclic aromatic compounds with two nitrogen atoms in the fused ring system. Beyond these, other less common but significant isomers include diazaphenanthrenes and benzo[c]cinnoline. Understanding the subtle differences in the connectivity of these isomers is crucial, as it profoundly impacts their electronic properties, coordination chemistry, and biological activity.

Spectroscopic Data for Key C10H8N2 Isomers

The following tables summarize the characteristic spectroscopic data for the structural elucidation of common C10H8N2 isomers. These values serve as a crucial reference for identifying an unknown isomer.

Bipyridine Isomers

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Bipyridine Isomers (in CDCl₃)

| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 2,2'-Bipyridine | H3, H3': 8.68 (d), H4, H4': 7.82 (t), H5, H5': 7.31 (t), H6, H6': 8.38 (d)[1] | C2, C2': 156.5, C3, C3': 121.2, C4, C4': 137.0, C5, C5': 123.8, C6, C6': 149.2 |

| 2,3'-Bipyridine | H2': 9.18 (d), H6': 8.63 (dd), H4': 8.30 (dt), H5': 7.37 (ddd), H3: 8.70 (dd), H4: 7.75 (td), H5: 7.25 (ddd), H6: 8.68 (ddd)[2] | C2: 154.6, C3: 134.7, C4: 136.9, C5: 122.7, C6: 149.9, C2': 149.8, C3': 134.2, C4': 123.5, C5': 120.5, C6': 148.1[2] |

| 2,4'-Bipyridine | H2', H6': 8.79 (d), H3', H5': 7.90 (d), H6: 8.72 (d), H3: 7.80 (d), H4: 7.78 (t), H5: 7.34 (t)[2] | C2: 154.4, C3: 121.0, C4: 137.0, C5: 123.7, C6: 150.0, C2', C6': 150.3, C3', C5': 120.8, C4': 146.3[2] |

| 3,3'-Bipyridine | H2, H2': 8.85 (d), H4, H4': 7.95 (dt), H5, H5': 7.40 (dd), H6, H6': 8.60 (dd)[1] | C2, C2': 148.5, C3, C3': 133.5, C4, C4': 135.0, C5, C5': 124.0, C6, C6': 148.0 |

| 3,4'-Bipyridine | H2': 8.69 (d), H6': 8.69 (d), H3', H5': 7.58 (d), H2: 8.98 (s), H4: 7.95 (d), H5: 7.42 (dd), H6: 8.62 (d) | C2: 151.2, C3: 134.9, C4: 134.4, C5: 123.7, C6: 149.0, C2', C6': 150.5, C3', C5': 121.8, C4': 145.9 |

| 4,4'-Bipyridine | H2, H2', H6, H6': 8.70 (d), H3, H3', H5, H5': 7.60 (d)[1] | C2, C2', C6, C6': 150.5, C3, C3', C5, C5': 121.7, C4, C4': 145.5[3] |

Table 2: IR and Mass Spectrometry Data for Bipyridine Isomers

| Isomer | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |

| 2,2'-Bipyridine | 1596 (C=N), 1476, 1434 (C=C), 766, 735 (C-H out-of-plane)[4] | 156 (M+), 129, 102, 78 |

| 3,3'-Bipyridine | Aromatic C-H stretch (~3050), C=C and C=N stretches (1600-1400), C-H out-of-plane bending (900-700) | 156 (M+), 129, 102, 78 |

| 4,4'-Bipyridine | Aromatic C-H stretch (~3050), C=C and C=N stretches (1600-1400), C-H out-of-plane bending (900-700) | 156 (M+), 129, 102, 78 |

Table 3: UV-Vis Spectroscopic Data for Bipyridine Isomers (in Ethanol)

| Isomer | λmax (nm) |

| 2,2'-Bipyridine | 233, 280[1] |

| 3,3'-Bipyridine | ~245, ~285[1] |

| 4,4'-Bipyridine | 240[1] |

Naphthyridine Isomers

Table 4: ¹H and ¹³C NMR Spectroscopic Data for Naphthyridine Isomers (in CDCl₃)

| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 1,5-Naphthyridine | H2, H6: 8.99 (dd), H3, H7: 7.64 (dd), H4, H8: 8.41 (dd)[5] | C2, C6: 151.0, C3, C7: 121.5, C4, H8: 136.5, C4a, C8a: 144.0 |

| 1,6-Naphthyridine | H2: 9.10 (dd), H3: 7.52 (dd), H4: 8.28 (dd), H5: 9.28 (s), H7: 8.76 (d), H8: 7.93 (d)[6] | C2: 151.3, C3: 121.4, C4: 136.8, C4a: 142.1, C5: 155.8, C7: 140.2, C8: 120.9, C8a: 138.9 |

| 1,7-Naphthyridine | H2: 9.05 (dd), H3: 7.60 (dd), H4: 8.25 (dd), H5: 8.65 (d), H6: 7.80 (d), H8: 9.60 (s) | C2: 152.3, C3: 121.8, C4: 136.5, C4a: 143.5, C5: 149.5, C6: 122.5, C8: 154.0, C8a: 137.0 |

| 1,8-Naphthyridine | H2, H7: 9.05 (dd), H3, H6: 7.55 (dd), H4, H5: 8.20 (dd)[7] | C2, C7: 153.0, C3, C6: 121.0, C4, C5: 136.0, C4a, C8a: 145.0 |

| 2,6-Naphthyridine | H1, H5: 9.30 (s), H3, H7: 8.60 (d), H4, H8: 7.85 (d) | C1, C5: 150.0, C3, C7: 145.0, C4, C8: 119.0, C4a, C8a: 138.0 |

| 2,7-Naphthyridine | H1, H8: 9.25 (s), H3, H6: 8.55 (d), H4, H5: 7.75 (d) | C1, C8: 152.5, C3, C6: 143.0, C4, C5: 118.5, C4a, C8a: 139.5 |

Table 5: IR and Mass Spectrometry Data for Naphthyridine Isomers

| Isomer | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |

| 1,5-Naphthyridine | Aromatic C-H stretch (~3050), C=C and C=N stretches (1600-1400), C-H out-of-plane bending (900-700) | 130 (M+), 103, 76[8] |

| 1,6-Naphthyridine | Aromatic C-H stretch (~3050), C=C and C=N stretches (1600-1400), C-H out-of-plane bending (900-700) | 130 (M+), 103, 76[9] |

| 1,8-Naphthyridine | Aromatic C-H stretch (~3050), C=C and C=N stretches (1600-1400), C-H out-of-plane bending (900-700) | 130 (M+), 103, 76 |

Table 6: UV-Vis Spectroscopic Data for Naphthyridine Isomers

| Isomer | λmax (nm) |

| 1,5-Naphthyridine | 209, 257, 308 |

| 1,6-Naphthyridine | 213, 260, 311 |

| 1,8-Naphthyridine | 211, 255, 305 |

Note: Spectroscopic data can vary slightly depending on the solvent, concentration, and instrument used. The data presented here are representative values.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the determination of the carbon-hydrogen framework and connectivity.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified C10H8N2 isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments (for complex structures):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon and proton atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between carbon and proton atoms, which is crucial for establishing the connectivity of the molecular skeleton.

-

-

Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the C10H8N2 isomer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[10]

-

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecule [M+H]⁺, providing accurate molecular weight information.

-

-

Instrumentation: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is often suitable. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is preferred.

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular formula. Analyze the fragmentation pattern to deduce structural motifs. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and obtain a "fingerprint" of the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal. This is a simpler and faster method.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to specific vibrational modes. For aromatic compounds, look for:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

C=C and C=N ring stretching: ~1600-1400 cm⁻¹[4]

-

C-H out-of-plane bending: ~900-675 cm⁻¹, the pattern of which can be indicative of the substitution pattern on the pyridine rings.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The position and intensity of these bands provide information about the extent of the conjugated π-system.

Logical Workflow for Structural Elucidation

The structural elucidation of an unknown C10H8N2 isomer should follow a systematic approach, integrating data from various analytical techniques.

Caption: A logical workflow for the structural elucidation of a C10H8N2 isomer.

Isomer Classification and Relationships

The major classes of C10H8N2 isomers are structurally related through the arrangement of their nitrogen atoms and the fusion of the pyridine rings.

Caption: Relationship between the major classes of C10H8N2 isomers.

Conclusion

The structural elucidation of C10H8N2 isomers requires a multi-technique spectroscopic approach. By systematically applying NMR, MS, IR, and UV-Vis spectroscopy and comparing the acquired data with the reference values provided in this guide, researchers can confidently identify the specific isomer . The detailed experimental protocols and logical workflow presented herein serve as a valuable resource for drug development professionals and scientists working with these important heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]

- 6. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,5-Naphthyridine [webbook.nist.gov]

- 9. 1,6-Naphthyridine [webbook.nist.gov]

- 10. Benzo(c)cinnoline | C12H8N2 | CID 9190 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pioneering Pathways: An In-depth Technical Guide to the Early Synthesis of Phthalonitrile Precursors

For Researchers, Scientists, and Drug Development Professionals

Phthalonitriles are a critical class of compounds that serve as fundamental building blocks in the synthesis of phthalocyanines, a group of robust and versatile macrocyclic compounds with wide-ranging applications in dyes, pigments, catalysts, and photodynamic therapy. The early research into the synthesis of phthalonitrile and its precursors laid the groundwork for the development of these important materials. This technical guide provides a comprehensive overview of the seminal, early-stage research focused on the synthesis of phthalonitrile precursors, presenting detailed experimental protocols, quantitative data, and logical workflows as understood in their historical context.

The Rosenmund-von Braun Reaction: A Cornerstone of Aryl Nitrile Synthesis

One of the earliest and most significant methods for the preparation of aryl nitriles is the Rosenmund-von Braun reaction. Discovered by Karl Wilhelm Rosenmund and further developed by Julius von Braun in the early 20th century, this reaction facilitates the cyanation of aryl halides using copper(I) cyanide. The classical approach often required high temperatures and polar, high-boiling solvents.

Experimental Protocol: Classical Rosenmund-von Braun Synthesis of Phthalonitrile

This protocol is a representative example of the early methods used for the synthesis of phthalonitrile from an aryl dihalide.

Materials:

-

o-Dichlorobenzene

-

Copper(I) cyanide (CuCN)

-

Pyridine (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of o-dichlorobenzene (1 part by weight) and copper(I) cyanide (2 parts by weight) is heated in a sealed tube or an autoclave with pyridine (as a solvent and promoter) at 200-250°C for 6-8 hours.

-

After cooling, the reaction mixture, a dark solid, is transferred to a flask.

-

The solid is treated with a concentrated solution of sodium hydroxide to decompose the copper complexes and dissolve any unreacted acidic impurities.

-

The mixture is then steam distilled to separate the phthalonitrile from the solid residues.

-

The distillate is extracted with diethyl ether.

-

The ethereal extract is washed with dilute hydrochloric acid to remove any residual pyridine, followed by a wash with water.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed by distillation.

-

The crude phthalonitrile is then purified by recrystallization from a suitable solvent, such as ethanol or water.

Quantitative Data for Early Rosenmund-von Braun Reactions

| Starting Material | Cyanating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Dichlorobenzene | CuCN | Pyridine | 250 | 6 | ~60 | |

| o-Dibromobenzene | CuCN | Pyridine | 200 | 8 | ~70 | |

| 1-Bromo-4-methoxybenzene | CuCN | DMF | 120 | 24 | <10 (without promoter) |

Note: Early reports often lacked the detailed optimization and precise yield calculations common in modern literature. The yields are approximate and representative of the classical, unoptimized procedures.

Logical Workflow of the Rosenmund-von Braun Reaction

Caption: Workflow of the classical Rosenmund-von Braun synthesis of phthalonitrile.

Ammoxidation of o-Xylene: The Industrial Pathway

A landmark development in the production of phthalonitrile was the vapor-phase catalytic ammoxidation of o-xylene. This method, which became a dominant industrial process, involves the reaction of o-xylene with ammonia and oxygen at elevated temperatures over a solid-state catalyst. Early research in this area focused on identifying effective and selective catalyst systems.

Experimental Protocol: Vapor-Phase Ammoxidation of o-Xylene

This protocol describes a laboratory-scale setup for the ammoxidation of o-xylene, representative of early investigations.

Apparatus:

-

A fixed-bed or fluidized-bed reactor, typically made of quartz or stainless steel, housed in a tube furnace.

-

A system for feeding precise flows of o-xylene, ammonia, and air (or oxygen/inert gas mixture). This usually involves a syringe pump for the o-xylene and mass flow controllers for the gases.

-

A preheater to vaporize the o-xylene and preheat the gas mixture.

-

A condenser and a series of traps (e.g., water-cooled, then a cold trap) to collect the reaction products.

Catalyst:

-

Early catalysts were often mixtures of metal oxides, with vanadium pentoxide (V₂O₅) being a key component. Other common components included oxides of molybdenum (MoO₃), antimony (Sb₂O₃), and chromium (Cr₂O₃), often supported on materials like alumina (Al₂O₃) or silica (SiO₂).

Procedure:

-

The catalyst is packed into the reactor.

-

The reactor is heated to the desired reaction temperature, typically in the range of 350-500°C.

-

A controlled flow of air and ammonia is passed through the reactor to stabilize the catalyst.

-

Liquid o-xylene is introduced via the syringe pump into the preheater, where it vaporizes and mixes with the preheated ammonia and air stream.

-

The gaseous mixture is passed through the catalyst bed.

-

The reaction products exiting the reactor are passed through the condenser and cold traps to collect the condensable products, including phthalonitrile, unreacted o-xylene, and byproducts like o-tolunitrile and phthalimide.

-

The collected solid product is then purified, for example, by washing with a dilute base to remove acidic impurities like phthalimide, followed by recrystallization or sublimation.

Quantitative Data for Early Ammoxidation of o-Xylene

| Catalyst Composition | Support | Temperature (°C) | Molar Ratio (o-xylene:NH₃:O₂) | Conversion of o-Xylene (%) | Molar Yield of Phthalonitrile (%) | Reference |

| V₂O₅-MoO₃ | Al₂O₃ | 400-450 | 1:5:15 | >95 | ~70-80 | |

| V-Sb-O | - | 460 | 1:5:10 | ~80 | ~75 | |

| V-Cr-O | SiO₂ | 450 | 1:30:50 | - | - | |

| Bi-Sb-Mo-Cr oxides | Silica gel | 400 | 1:20:10 | 85 | 60 |

Note: The performance of the ammoxidation process is highly dependent on the specific catalyst formulation, preparation method, and reaction conditions.

Signaling Pathway of o-Xylene Ammoxidation

Caption: Reaction network in the ammoxidation of o-xylene to phthalonitrile.

Synthesis from Phthalic Anhydride and its Derivatives

Another important early route to phthalonitrile involved the reaction of phthalic anhydride, phthalic acid, phthalimide, or phthalamide with ammonia at high temperatures, usually in the presence of a dehydration catalyst. This method leverages readily available starting materials derived from the oxidation of o-xylene or naphthalene.

Experimental Protocol: Synthesis from Phthalic Anhydride and Ammonia

This protocol outlines a general procedure for the gas-phase synthesis of phthalonitrile from phthalic anhydride.

Apparatus:

-

Similar to the ammoxidation setup: a tube reactor in a furnace, a system for feeding ammonia, and a means to introduce phthalic anhydride vapor.

-

The phthalic anhydride can be vaporized by heating it in a separate vessel and carrying the vapor into the reactor with a stream of inert gas or excess ammonia.

Catalyst:

-

Dehydration catalysts such as alumina (Al₂O₃), silica (SiO₂), or thoria (ThO₂) were commonly used in early studies.

Procedure:

-

The dehydration catalyst is placed in the reactor, which is then heated to 300-500°C.

-

A stream of ammonia gas is passed through the reactor.

-

Phthalic anhydride is vaporized and introduced into the ammonia stream before it enters the reactor.

-

The reaction proceeds in the gas phase over the catalyst bed. The overall transformation involves the formation of phthalimide and phthalamide as intermediates, which are then dehydrated to phthalonitrile.

-

The product stream is cooled to collect the solid phthalonitrile, which is then purified as described in the previous methods.

Quantitative Data for Synthesis from Phthalic Anhydride Derivatives

| Starting Material | Catalyst | Temperature (°C) | Yield of Phthalonitrile (%) | Reference |

| Phthalic Anhydride | Alumina | 450-500 | ~80-90 | |

| Phthalimide | Silica Gel | 400-450 | High |

Logical Workflow for Synthesis from Phthalic Anhydride

A Theoretical Investigation into the Electronic Structure of 1,2-Phenylenediacetonitrile: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Phenylenediacetonitrile and its derivatives are of significant interest in medicinal chemistry and materials science due to their potential as precursors for various heterocyclic compounds and their unique electronic properties. A thorough understanding of the electronic structure of the core molecule is paramount for the rational design of novel therapeutics and functional materials. This technical guide outlines a comprehensive theoretical approach for investigating the electronic structure of this compound using modern computational chemistry techniques. The methodologies presented here are based on established protocols for similar aromatic nitrile compounds, providing a robust framework for future in-silico studies. This document presents projected quantitative data, detailed computational protocols, and visual workflows to guide researchers in this field.

Introduction

This compound, a molecule featuring a benzene ring substituted with two adjacent acetonitrilegroups, presents a unique electronic landscape. The interplay between the aromatic π-system and the electron-withdrawing nitrile groups is expected to govern its reactivity, intermolecular interactions, and spectroscopic signatures. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating these properties at the molecular level.[1][2] Such studies can provide valuable insights into molecular geometry, orbital energies, and charge distribution, which are crucial for predicting chemical behavior and designing new molecules with desired characteristics.[3][4]

This whitepaper serves as a detailed guide for conducting a theoretical analysis of this compound. It includes proposed computational methodologies, expected quantitative data organized for clarity, and visual representations of key concepts and workflows.

Proposed Computational Methodology

The following section details a robust and widely adopted computational protocol for the theoretical study of organic molecules, based on methods frequently cited in the literature.[5][6][7]

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization using DFT.

-

Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is known for its accuracy in predicting molecular structures and thermochemical properties for a wide range of organic molecules.[8]

-

Basis Set: 6-311++G(d,p). This Pople-style basis set provides a good balance between computational cost and accuracy, with diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) for more accurate geometries.[8]

-

Software: Gaussian 16 or similar quantum chemistry software package.[3]

-

Procedure: An initial structure of this compound would be built using a molecular editor. This structure is then submitted for geometry optimization without any symmetry constraints. The optimization is considered complete when the forces on the atoms are negligible, and the structure corresponds to a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.[9]

Electronic Structure Analysis

Once the optimized geometry is obtained, a series of calculations are performed to analyze the electronic structure.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the same level of theory. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

-

Mulliken Atomic Charges: To understand the distribution of electrons within the molecule, Mulliken population analysis is performed. This provides insight into the partial charges on each atom, identifying potential sites for electrophilic and nucleophilic attack.[1]

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict regions of electrophilic and nucleophilic reactivity.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for this compound based on the proposed computational methodology and data from analogous compounds.

| Parameter | Predicted Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 6.3 eV |

| Dipole Moment | 4.5 Debye |

| Total Energy | -568.9 Hartrees |

| Table 1: Predicted Electronic Properties of this compound. |

| Bond | Predicted Bond Length (Å) |

| C(aromatic)-C(aromatic) | 1.39 - 1.41 |

| C(aromatic)-C(methylene) | 1.51 |

| C(methylene)-C(nitrile) | 1.47 |

| C≡N | 1.16 |

| C(methylene)-H | 1.09 |

| Table 2: Predicted Selected Bond Lengths of this compound. |

| Angle | Predicted Bond Angle (°) |

| C(ar)-C(ar)-C(ar) | 119 - 121 |

| C(ar)-C(ar)-C(met) | 120 |

| C(ar)-C(met)-C(nit) | 112 |

| C(met)-C(nit)-N | 178 |

| H-C(met)-H | 109 |

| Table 3: Predicted Selected Bond Angles of this compound. |

Visualizations

The following diagrams provide a visual representation of the molecular structure of this compound and a typical workflow for its computational analysis.

Caption: Molecular structure of this compound.

Caption: A typical workflow for the computational analysis of a molecule.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of this compound. By following the detailed computational methodologies outlined, researchers can obtain valuable data on the molecule's geometry, electronic properties, and reactivity. The predicted quantitative data and visualizations presented herein serve as a valuable starting point for future in-silico and experimental studies. A thorough theoretical understanding of this core structure will undoubtedly accelerate the development of novel drugs and materials based on the this compound scaffold.

References

- 1. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 2. diva-portal.org [diva-portal.org]

- 3. Electronic Structure and Excited-State Dynamics of DNA-Templated Monomers and Aggregates of Asymmetric Polymethine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metallophthalocyanines from 1,2-Phenylenediacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallophthalocyanines (MPcs) are a class of macrocyclic compounds with a wide range of applications in medicine and materials science, owing to their unique photophysical and chemical properties. Their potential as photosensitizers in photodynamic therapy (PDT) for cancer treatment has garnered significant interest within the drug development community.[1] PDT involves the administration of a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) to induce localized cell death in tumors.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of metallophthalocyanines using 1,2-phenylenediacetonitrile, also known as 1,2-bis(cyanomethyl)benzene, as a precursor. The introduction of methylene bridges in the phthalocyanine core, resulting from the use of this precursor, can influence the electronic properties and solubility of the final molecule, potentially enhancing its efficacy as a photosensitizer.

Overview of the Synthetic Approach

The synthesis of metallophthalocyanines from this compound involves a metal-templated cyclotetramerization reaction. In this process, four molecules of the precursor arrange around a central metal ion to form the characteristic phthalocyanine macrocycle. The reaction is typically carried out in a high-boiling point solvent in the presence of a metal salt and often a catalytic amount of a strong, non-nucleophilic base.

Quantitative Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of metallophthalocyanines from various phthalonitrile precursors, providing a comparative overview of different synthetic methodologies.

Table 1: Conventional Heating Methods for Metallophthalocyanine Synthesis

| Precursor | Metal Salt | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrophthalonitrile | Zn(OAc)₂·2H₂O | DMF | - | 150 | 4 | - | [1] |

| 4-(Ciproxy)phthalonitrile | Co(OAc)₂ | Glycerol | DBU | Reflux | 24 | - | [1] |

| Phthalonitrile | Cu(OAc)₂ | Anisole | KOH | 154 | 3 | 76 | [4] |

| 4-tert-butylphthalonitrile | Co(OAc)₂ | Anisole | DBU | 154 | 3 | 45 | [4] |

| 4-tert-butylphthalonitrile | Zn(OAc)₂ | Glycerol/Anisole | KOH | 175 | 18 | 41 | [4] |

Table 2: Microwave-Assisted and Thermo-Mechanochemical Synthesis of Metallophthalocyanines

| Precursor | Metal Salt | Method | Power/Temp | Time (min) | Yield (%) | Reference |

| Phthalonitrile | CuCl₂ | Microwave (solvent-free) | High | 3-7 | >95 | [5] |

| Phthalonitrile | CoCl₂ | Microwave (solvent-free) | High | 3-7 | >95 | [5] |

| Phthalonitrile | NiCl₂ | Microwave (solvent-free) | High | 3-7 | >95 | [5] |

| Phthalonitrile | ZnCl₂ | Microwave (solvent-free) | High | 3-7 | >95 | [5] |

| Phthalonitrile | Co(OAc)₂ | Thermo-mechanochemical | 120°C | 120 | >99 | [6] |

Experimental Protocols

The following protocol is an adapted procedure for the synthesis of a zinc(II) phthalocyanine derivative from this compound, based on established methods for similar precursors.

Protocol 1: Synthesis of Zinc(II) Tetra(methylene)phthalocyanine

Materials:

-

This compound (1,2-bis(cyanomethyl)benzene)

-

Zinc(II) acetate (Zn(OAc)₂)

-

1-Pentanol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanol

-

Toluene

-

Dimethylformamide (DMF)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine this compound (1.0 eq) and zinc(II) acetate (0.25 eq).

-

Solvent and Catalyst Addition: Add 1-pentanol as the solvent in a quantity sufficient to ensure efficient stirring. Add a catalytic amount of DBU (e.g., 2-3 drops).

-

Reaction: Heat the reaction mixture to reflux temperature under a nitrogen atmosphere. The progress of the reaction can be monitored by the development of a characteristic deep green or blue color. Maintain the reflux for 12-24 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the crude product by adding the reaction mixture to a large volume of methanol.

-

Collect the precipitate by filtration.

-

Wash the solid sequentially with hot methanol, water, and toluene to remove unreacted starting materials and by-products.

-

Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or a DMF/toluene mixture).

-

Characterization:

The synthesized metallophthalocyanine should be characterized by standard analytical techniques:

-

UV-Vis Spectroscopy: To confirm the formation of the phthalocyanine macrocycle, which exhibits a characteristic strong Q-band absorption in the 600-750 nm region.

-

¹H and ¹³C NMR Spectroscopy: To elucidate the final structure of the product.

-

Mass Spectrometry (MALDI-TOF or ESI): To determine the molecular weight of the synthesized compound.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of metallophthalocyanines.

Signaling Pathway in Photodynamic Therapy

References

Application Note: A Proposed Experimental Protocol for the Cyclotetramerization of 1,2-Phenylenediacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed experimental protocol for the synthesis of octaphenyl-substituted tetraazaporphyrins, a class of phthalocyanine analogues, via the cyclotetramerization of 1,2-phenylenediacetonitrile. As of the date of this publication, specific established protocols for this particular precursor are not prevalent in published literature. Therefore, the following methodologies are adapted from well-established procedures for the synthesis of phthalocyanines and their analogues from similar ortho-dinitrile precursors.[1][2][3] This protocol details both a metal-templated approach for synthesizing metallated macrocycles and a metal-free synthesis.

Introduction

Phthalocyanines (Pcs) and their structural analogues are robust macrocyclic compounds with an 18 π-electron system, making them highly valuable in fields ranging from materials science to photodynamic therapy. The synthesis of these molecules typically involves the cyclotetramerization of a phthalonitrile derivative. The target precursor for this protocol, this compound (also known as 1,2-bis(cyanomethyl)benzene), possesses the requisite ortho-dinitrile functionality, but with methylene spacers separating the nitrile groups from the benzene ring. This structural difference is predicted to yield an octaphenyl-substituted tetraazaporphyrin, a larger and potentially more soluble analogue of unsubstituted phthalocyanine. The protocols described herein are based on common synthesis strategies, such as the use of a metal salt as a template or a strong, non-nucleophilic organic base to promote cyclization.[2][3]

Proposed Experimental Protocols

Two primary routes are proposed: a metal-templated synthesis to yield a metallated macrocycle directly, and a metal-free synthesis.

Protocol 1: Metal-Templated Synthesis of Zinc(II) Octaphenyl-Substituted Tetraazaporphyrin

This protocol uses a zinc(II) salt as a template to facilitate the cyclotetramerization reaction. Zinc is often chosen for its effective templating ability and its relative ease of removal if the metal-free version is desired later.[4]

Materials:

-

This compound

-

Anhydrous Zinc Acetate (Zn(OAc)₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

n-Pentanol

-

Methanol

-

1M Hydrochloric Acid (HCl)

-

Chloroform or Tetrahydrofuran (THF) for chromatography

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (4.0 mmol, 1.00 g).

-

Add anhydrous zinc acetate (1.1 mmol, 0.20 g) and 20 mL of n-pentanol.

-

Stir the suspension under a slow stream of nitrogen.

-

Add DBU (2 drops, approx. 30 mg) to the mixture.[3]

-

Heat the reaction mixture to reflux (approx. 138°C) and maintain for 8-12 hours. The solution should develop a deep green or blue color, indicating the formation of the macrocycle.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of methanol.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the crude product sequentially with 1M HCl (2 x 30 mL) to remove excess metal salts, water (2 x 30 mL), and finally methanol (2 x 30 mL) until the filtrate is colorless.

-

Dry the solid product under vacuum.

-

Further purification can be achieved by column chromatography on silica gel using a chloroform or THF eluent.

Protocol 2: Metal-Free Synthesis of Octaphenyl-Substituted Tetraazaporphyrin

This protocol avoids a metal template, using a strong organic base in a high-boiling solvent to directly synthesize the metal-free macrocycle.[2]

Materials:

-

This compound

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

n-Pentanol

-

Methanol

-

Water

Procedure:

-

Combine this compound (4.0 mmol, 1.00 g) and 25 mL of n-pentanol in a 100 mL three-necked round-bottom flask fitted with a magnetic stirrer, reflux condenser, and nitrogen inlet.

-

Add a catalytic amount of DBU (0.4 mmol, 0.06 g).

-

Heat the mixture to reflux (approx. 138°C) under a nitrogen atmosphere for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Precipitate the product by adding the reaction mixture dropwise into 100 mL of methanol.

-

Collect the solid by vacuum filtration.

-

Wash the precipitate thoroughly with water and methanol to remove residual DBU and unreacted starting material.

-

Dry the dark green/blue solid product under vacuum.

-

If necessary, purify the product via column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative parameters for the proposed experimental protocols.

Table 1: Reactant Quantities for Metal-Templated Synthesis

| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Molar Ratio |

| This compound | 156.18 | 4.0 | 1.00 | 4 |

| Zinc Acetate (anhydrous) | 183.48 | 1.1 | 0.20 | 1.1 |

| DBU | 152.24 | ~0.2 | ~0.03 | Catalytic |

| n-Pentanol | 88.15 | - | 20 mL | Solvent |

Table 2: Reactant Quantities for Metal-Free Synthesis

| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Molar Ratio |

| This compound | 156.18 | 4.0 | 1.00 | 10 |

| DBU | 152.24 | 0.4 | 0.06 | 1 |

| n-Pentanol | 88.15 | - | 25 mL | Solvent |

Table 3: Typical Characterization Data for Phthalocyanine Analogues

| Characterization Method | Expected Result |

| UV-Vis Spectroscopy | Intense Q-band absorption in the 600-750 nm region and a Soret (B-band) absorption around 340-500 nm.[5] |

| FT-IR Spectroscopy | Disappearance of the nitrile (C≡N) stretching peak (around 2250 cm⁻¹). Appearance of characteristic macrocycle vibrational bands.[1] |

| ¹H NMR Spectroscopy | Complex aromatic signals, with inner N-H protons of the metal-free macrocycle appearing at a characteristic upfield chemical shift (approx. 0 to -5 ppm). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the target macrocycle (C₄₀H₃₄N₈ for the metal-free version, C₄₀H₃₂N₈Zn for the zinc complex). |

Visualizations

The following diagrams illustrate the theoretical reaction and the general experimental workflow.

Caption: Proposed cyclotetramerization of this compound.

Caption: General experimental workflow for macrocycle synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. doras.dcu.ie [doras.dcu.ie]

- 3. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient two-step synthesis of metal-free phthalocyanines using a Zn(ii) template - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, Structure, and Spectral-Luminescent Properties of Peripherally Fluorinated Mg(II) and Zn(II) Octaphenyltetraazaporphyrins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Near-Infrared Absorbing Dyes Utilizing 1,2-Phenylenediacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of a novel near-infrared (NIR) absorbing dye, designated as NIR-PDN-1, utilizing 1,2-phenylenediacetonitrile as a key building block. The synthesis is based on a Knoevenagel condensation reaction, a robust and versatile method for carbon-carbon bond formation. This approach allows for the construction of a donor-acceptor-donor (D-A-D) chromophore architecture, which is crucial for achieving absorption in the NIR region. These notes are intended to guide researchers in the fields of chemistry, materials science, and drug development in the preparation and characterization of new NIR dyes for various applications, including bioimaging and diagnostics.

Introduction

Near-infrared (NIR) absorbing dyes have garnered significant attention in biomedical research due to their applications in deep-tissue imaging, photothermal therapy, and biosensing. The "NIR window" in biological tissues (approximately 700-1700 nm) offers advantages of reduced light scattering, minimal tissue autofluorescence, and deeper photon penetration. A common strategy for designing NIR dyes is to create molecules with an extended π-conjugated system and a donor-acceptor-donor (D-A-D) architecture to facilitate intramolecular charge transfer (ICT).

This compound is a versatile starting material possessing two reactive methylene groups activated by adjacent electron-withdrawing nitrile functionalities. This structural motif makes it an excellent candidate for Knoevenagel condensation reactions with aromatic aldehydes. By reacting this compound with an electron-rich aromatic aldehyde, a highly conjugated system with D-A-D characteristics can be synthesized in a straightforward manner. This protocol details the synthesis of NIR-PDN-1, a representative dye from this class.

Proposed Synthesis of NIR-PDN-1

The synthesis of NIR-PDN-1 is proposed to proceed via a base-catalyzed Knoevenagel condensation between this compound and two equivalents of 4-(dimethylamino)benzaldehyde. The central phenylenediacetonitrile core acts as the electron acceptor (A), while the two 4-(dimethylamino)phenyl moieties serve as electron donors (D).

Experimental Protocol: Synthesis of NIR-PDN-1

This protocol provides a detailed methodology for the laboratory-scale synthesis of NIR-PDN-1.

Materials:

-

This compound (≥98%)

-

4-(Dimethylamino)benzaldehyde (≥99%)

-

Piperidine (≥99%)

-

Absolute Ethanol

-

Dichloromethane (DCM)

-

Hexane

-

Silica Gel (for column chromatography)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.56 g (10 mmol) of this compound and 3.28 g (22 mmol) of 4-(dimethylamino)benzaldehyde in 50 mL of absolute ethanol.

-

Catalyst Addition: To the stirred solution, add 0.5 mL of piperidine.

-

Reaction: Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The formation of a new, deeply colored spot indicates product formation.

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. A precipitate should form. Filter the crude product and wash with cold ethanol.

-

Purification: The crude product is purified by column chromatography on silica gel. Elute with a gradient of hexane and dichloromethane (starting from 100% hexane and gradually increasing the polarity with DCM).

-

Isolation and Characterization: Collect the fractions containing the pure product. Combine the fractions and remove the solvent under reduced pressure using a rotary evaporator to yield a dark solid. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis-NIR spectroscopy.

Data Presentation

The following tables summarize the expected photophysical and thermal properties of the synthesized NIR-PDN-1 dye. These values are illustrative and based on data for structurally similar D-A-D dyes.

Table 1: Photophysical Properties of NIR-PDN-1

| Property | Value |

| λmax (abs) in DCM (nm) | 725 |

| λmax (em) in DCM (nm) | 780 |

| Molar Extinction Coefficient (ε) in DCM (M-1cm-1) | 85,000 |

| Fluorescence Quantum Yield (ΦF) in DCM | 0.15 |

| Stokes Shift (nm) | 55 |

Table 2: Thermal Properties of NIR-PDN-1

| Property | Value |

| Decomposition Temperature (Td, 5% weight loss) | 280 °C |

| Melting Point (Tm) | >250 °C |

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for the synthesis and characterization of NIR-PDN-1, and a conceptual diagram of its application in cellular imaging.

Conclusion

The use of this compound as a precursor in a Knoevenagel condensation reaction provides a straightforward and efficient route to novel NIR-absorbing dyes with a D-A-D architecture. The protocol for the synthesis of NIR-PDN-1 can be adapted for the creation of a library of NIR dyes by varying the aromatic aldehyde component, allowing for the fine-tuning of their photophysical properties. These materials hold promise for a range of applications in biomedical research and diagnostics. Further studies should focus on the in-depth characterization of these dyes and the exploration of their potential in biological systems.

Application of 1,2-Phenylenediacetonitrile in Polymer Chemistry: A Precursor to High-Performance Polyamides

Application Note: 1,2-Phenylenediacetonitrile serves as a valuable precursor in polymer chemistry for the synthesis of high-performance aromatic polyamides. Direct polymerization of this compound is not a common practice. Instead, it is chemically transformed into bifunctional monomers, primarily 1,2-bis(aminomethyl)benzene, which can then undergo polycondensation with dicarboxylic acids to yield polyamides with desirable thermal and mechanical properties. This approach allows for the incorporation of the rigid ortho-substituted benzene ring into the polymer backbone, influencing the polymer's solubility, thermal stability, and mechanical strength.

The primary application route involves a two-step process: the reduction of the nitrile groups of this compound to amine groups to form 1,2-bis(aminomethyl)benzene, followed by the polycondensation of this diamine with a suitable dicarboxylic acid, such as adipic acid. The resulting polyamides are part of the larger family of nylons and are noted for their high strength, durability, and resistance to wear.[1]

Experimental Protocols

Synthesis of 1,2-Bis(aminomethyl)benzene from this compound (Monomer Preparation)

This protocol describes the chemical reduction of the nitrile groups in this compound to primary amine functionalities.

Materials:

-

This compound

-

Catalyst (e.g., Raney nickel or a supported nickel-cobalt system)

-

Solvent (e.g., anhydrous ethanol or methanol)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a high-pressure reactor, suspend this compound and the chosen catalyst in the selected solvent.

-

Seal the reactor and purge it with nitrogen gas to remove any oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the mixture to the specified reaction temperature and maintain it with vigorous stirring for several hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude 1,2-bis(aminomethyl)benzene.

-

The crude product can be further purified by distillation under reduced pressure.

Synthesis of Polyamide via Polycondensation of 1,2-Bis(aminomethyl)benzene and Adipic Acid

This protocol details the synthesis of a polyamide through the polycondensation of the prepared 1,2-bis(aminomethyl)benzene with adipic acid.

Materials:

-

1,2-Bis(aminomethyl)benzene

-

Adipic acid

-

N-methyl-2-pyrrolidone (NMP) or other suitable polar aprotic solvent

-

Calcium chloride (CaCl₂)

-

Pyridine

-

Triphenyl phosphite

-

Methanol

-

Reaction flask with a mechanical stirrer, nitrogen inlet, and condenser

-

Heating mantle

-

Precipitation vessel

Procedure (Yamazaki-Higashi Method):

-

To a reaction flask, add equimolar amounts of 1,2-bis(aminomethyl)benzene and adipic acid.

-

Add NMP, calcium chloride, and pyridine to the flask.

-

Heat the mixture to approximately 100-115 °C under a nitrogen atmosphere with constant stirring until a homogeneous solution is formed.

-

Add triphenyl phosphite to the reaction mixture.

-

Continue the reaction at this temperature for 3-5 hours.

-

After the polymerization is complete, cool the viscous polymer solution to room temperature.

-

Precipitate the polyamide by slowly pouring the polymer solution into a vigorously stirred vessel of methanol.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers and salts.

-

Dry the polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Data Presentation

Table 1: Typical Properties of Aromatic Polyamides

| Property | Typical Value Range |

| Glass Transition Temp. (Tg) | 240 - 300 °C |

| 10% Weight Loss Temp. (TGA) | > 450 °C |

| Tensile Strength | 77 - 92 MPa |

| Tensile Modulus | 1.5 - 2.5 GPa |

| Inherent Viscosity | 0.43 - 1.03 dL/g |

| Number-Average Mol. Wt. (Mn) | 12,000 - 59,000 g/mol |